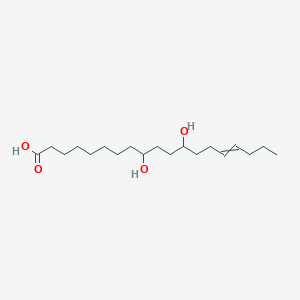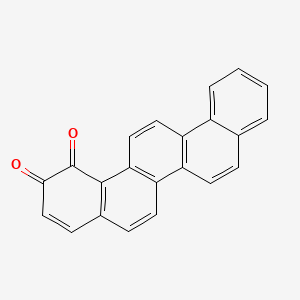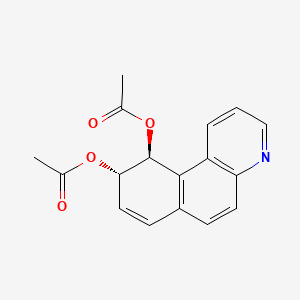
1,4-Benzenedicarbonitrile, 2-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarbonitrile, 2-butyl- is an organic compound with the molecular formula C12H10N2. It is a derivative of benzenedicarbonitrile, where the 2-position on the benzene ring is substituted with a butyl group. This compound is known for its applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarbonitrile, 2-butyl- can be synthesized through several methods. One common method involves the alkylation of 1,4-benzenedicarbonitrile with butyl halides in the presence of a strong base, such as potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1,4-benzenedicarbonitrile, 2-butyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as phase-transfer catalysts, can enhance the reaction rate and yield. The final product is usually purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenedicarbonitrile, 2-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using alkyl halides and aluminum chloride as a catalyst.
Major Products Formed
Oxidation: 1,4-Benzenedicarboxylic acid, 2-butyl-.
Reduction: 1,4-Benzenediamine, 2-butyl-.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
Applications De Recherche Scientifique
1,4-Benzenedicarbonitrile, 2-butyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Incorporated into polymers and resins to enhance their thermal and mechanical properties.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,4-benzenedicarbonitrile, 2-butyl- depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the butyl group can act as an electron-donating group, stabilizing the intermediate carbocation and directing the incoming electrophile to the ortho and para positions relative to the butyl group. In reduction reactions, the nitrile groups are reduced to primary amines through the transfer of hydride ions from the reducing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenedicarbonitrile: The parent compound without the butyl substitution.
1,4-Benzenedicarboxylic acid: The carboxylic acid derivative.
1,4-Benzenediamine: The diamine derivative.
Uniqueness
1,4-Benzenedicarbonitrile, 2-butyl- is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. The butyl group increases the compound’s hydrophobicity and can affect its solubility in various solvents. Additionally, the butyl group can provide steric hindrance, impacting the compound’s behavior in chemical reactions compared to its unsubstituted counterparts.
Propriétés
Numéro CAS |
106853-93-4 |
|---|---|
Formule moléculaire |
C12H12N2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
2-butylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C12H12N2/c1-2-3-4-11-7-10(8-13)5-6-12(11)9-14/h5-7H,2-4H2,1H3 |
Clé InChI |
VIYJQLIUXRXNAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C=CC(=C1)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


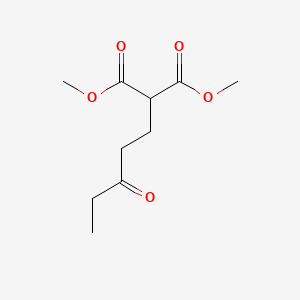
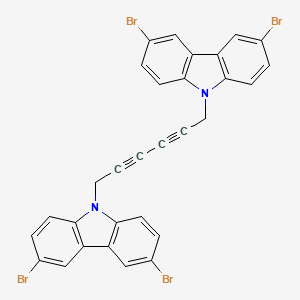
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)
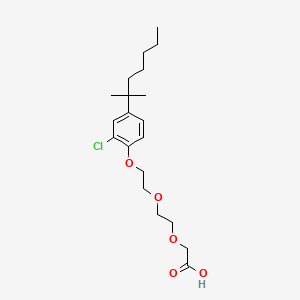
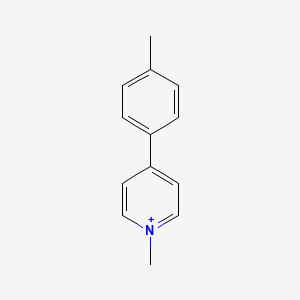
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
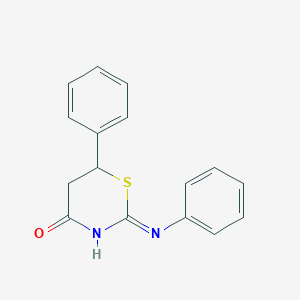
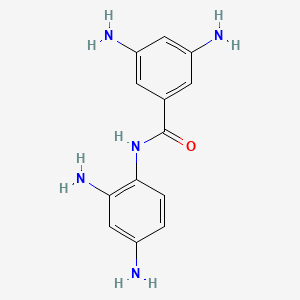
![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)
![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
